molecular formula C14H13ClN2OD10 B602493 Lidocaine-d10 Hydrochloride CAS No. 1189959-13-4

Lidocaine-d10 Hydrochloride

Cat. No.: B602493
CAS No.: 1189959-13-4
M. Wt: 280.86
InChI Key:
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Description

Lidocaine-d10 Hydrochloride is a deuterated form of lidocaine hydrochloride, where ten hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry and other analytical techniques due to its stability and similarity to lidocaine hydrochloride. Lidocaine itself is a well-known local anesthetic and antiarrhythmic agent.

Mechanism of Action

Target of Action

Lidocaine-d10 Hydrochloride primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and conduction of action potentials in neurons .

Mode of Action

This compound exerts its anesthetic effect by inhibiting the sodium ion channels in the neuronal cell membrane . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This results in a decrease in the rate of contractions of the heart when injected near nerves .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of voltage-gated sodium channels . This inhibition prevents the generation and transmission of nerve impulses, ultimately producing the desired local anesthesia effect . Additionally, this compound has been found to decrease the growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .

Pharmacokinetics

This compound is extensively and rapidly metabolized in the liver, followed by excretion via urine . No more than 10% of the dose is excreted as the parent compound . The pharmacokinetics of this compound were evaluated in a fasting, single-dose, two-period crossover bioequivalent study conducted in 40 healthy Chinese volunteers . The mean Cmax was 12.3 and 12.2 ng/mL, and the mean Tmax was 7.5 and 8.0 h of T and R cream respectively .

Result of Action

The primary result of this compound’s action is the numbing of sensations in tissues . This is achieved by blocking sodium channels, rendering neurons transiently incapable of signaling the brain regarding sensations . This results in effects like vasodilation, hypotension, and irregular heart rate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of lidocaine is predicted to present an insignificant risk to the environment . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2 . This suggests that the environmental context can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Lidocaine-d10 Hydrochloride inhibits sodium channels involving complex voltage and usage dependence . It interacts with these channels on the nerve cell membranes, blocking the influx of sodium ions, which leads to a decrease in the rate of depolarization, thereby preventing the generation and conduction of nerve impulses . This results in a numbing effect in the area where this compound is applied .

Cellular Effects

This compound has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells . It achieves this by up-regulating the expression of miR-145, which in turn leads to the inactivation of the MEK/ERK and NF-κB signaling pathways . These pathways are crucial for cell proliferation and survival, so their inactivation leads to reduced tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to voltage-gated sodium channels on nerve cell membranes . By blocking these channels, it prevents the influx of sodium ions, which are necessary for the initiation and conduction of nerve impulses . This results in a temporary loss of sensation in the area where the drug is applied, providing local anesthesia .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, after the removal of the residual anesthetic cream containing Lidocaine, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 hours and later more persisting period erythema .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, Lidocaine has been used intravenously in dogs to provide systemic analgesia, ventricular antiarrhythmia treatment, and multiorgan dysfunction attenuation .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 system in the liver . It undergoes N-dealkylation, mainly by CYP3A4, to form monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . It is absorbed into the systemic circulation after administration, and its distribution is influenced by factors such as tissue perfusion, tissue volume, and plasma protein binding .

Subcellular Localization

This compound, being a small molecule, can diffuse across cell membranes and therefore can be found throughout the cell . Its primary site of action is the cell membrane, where it binds to and blocks voltage-gated sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lidocaine-d10 Hydrochloride involves the deuteration of lidocaine. The process typically starts with the synthesis of lidocaine, which involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product. The process is carefully controlled to maintain the purity and isotopic composition of the compound.

Chemical Reactions Analysis

Types of Reactions

Lidocaine-d10 Hydrochloride undergoes similar chemical reactions as lidocaine hydrochloride. These include:

    Oxidation: Lidocaine can be oxidized to form various metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various metabolites and substituted derivatives of lidocaine.

Scientific Research Applications

Lidocaine-d10 Hydrochloride is extensively used in scientific research, particularly in:

    Chemistry: As an internal standard in mass spectrometry for the quantification of lidocaine and its metabolites.

    Biology: In studies involving the pharmacokinetics and metabolism of lidocaine.

    Medicine: Research on the efficacy and safety of lidocaine formulations.

    Industry: Quality control and validation of analytical methods for lidocaine.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine Hydrochloride: The non-deuterated form, widely used as a local anesthetic.

    Prilocaine Hydrochloride: Another local anesthetic with a similar mechanism of action.

    Bupivacaine Hydrochloride: A longer-acting local anesthetic.

Uniqueness

Lidocaine-d10 Hydrochloride is unique due to its deuterium content, which makes it particularly useful as an internal standard in analytical techniques. This isotopic labeling allows for precise quantification and differentiation from non-deuterated compounds in complex biological matrices.

Properties

CAS No.

1189959-13-4

Molecular Formula

C14H13ClN2OD10

Molecular Weight

280.86

Appearance

White to Off-White Solid

melting_point

113-120°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

73-78-9 (unlabelled)

Synonyms

2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride

tag

Lidocaine

Origin of Product

United States

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